- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
Benzyl 3-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChI Key: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- SMILES: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 221.10519334g/mol
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 370.7°C at 760 mmHg
- Flash Point: 178℃
- Refractive Index: 1.589
- PSA: 49.77000
- LogP: 1.32770
- Vapor Pressure: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57602-5/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 5g |
$49 | 2023-09-16 | |
| AstaTech | 57602-25/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 25g |
$180 | 2023-09-16 | |
| AstaTech | 57602-100/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 100/G |
$225 | 2021-07-03 | |
| Fluorochem | 049032-1g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049032-5g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049032-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 049032-25g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 25g |
£102.00 | 2022-03-01 | |
| Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$211 | 2021-08-06 | |
| TRC | B535218-10mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 10mg |
45.00 | 2021-08-16 | ||
| TRC | B535218-50mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 50mg |
60.00 | 2021-08-16 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate
Production Method 2
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Production Method 6
1.2 Solvents: Water ; rt
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841
Production Method 9
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Production Method 11
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801
Production Method 12
1.2 60 min, 0 °C
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Production Method 13
1.2 60 min, 0 °C
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Production Method 14
1.2 Solvents: Water ; rt
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Production Method 15
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Production Method 16
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Production Method 17
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- pyrrolidin-3-ol;hydrochloride
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Suppliers
Benzyl 3-hydroxypyrrolidine-1-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate: An Overview of Its Properties and Applications
Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS No. 95656-88-5) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ester group and a 3-hydroxypyrrolidine moiety. These features contribute to its chemical stability and reactivity, making it an important intermediate in the synthesis of various bioactive molecules.
The benzyl 3-hydroxypyrrolidine-1-carboxylate molecule is a derivative of pyrrolidine, a five-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the hydroxyl group at the C-3 position imparts additional reactivity and functional versatility to the molecule. This compound can be synthesized through various methods, including the reaction of 3-hydroxypyrrolidine with benzyl chloroformate under controlled conditions.
Recent studies have highlighted the importance of benzyl 3-hydroxypyrrolidine-1-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents targeting RNA-dependent RNA polymerases. The researchers found that derivatives of benzyl 3-hydroxypyrrolidine-1-carboxylate exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.
In another study published in Organic Letters in 2021, benzyl 3-hydroxypyrrolidine-1-carboxylate was used as a building block for the synthesis of peptidomimetics with enhanced biological activity. The researchers demonstrated that the introduction of this compound into peptidomimetic structures improved their stability and bioavailability, making them more suitable for therapeutic applications.
The benzyl 3-hydroxypyrrolidine-1-carboxylate molecule also plays a crucial role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The benzyl ester group in benzyl 3-hydroxypyrrolidine-1-carboxylate can be selectively cleaved by esterases, releasing the active drug moiety. This property makes it an attractive candidate for improving the pharmacokinetic properties of drugs, such as enhancing their solubility and reducing their toxicity.
In addition to its applications in medicinal chemistry, benzyl 3-hydroxypyrrolidine-1-carboxylate has been used in organic synthesis to construct complex molecular architectures. Its reactivity and functional group diversity allow it to participate in a wide range of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions are essential for the synthesis of natural products and other bioactive compounds.
The physical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.
Safety considerations are an important aspect when working with benzyl 3-hydroxypyrrolidine-1-carboxylate. While it is not classified as a hazardous material, it is recommended to handle this compound with appropriate personal protective equipment (PPE) to avoid skin contact and inhalation. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS No. 95656-88-5) is a valuable compound with diverse applications in medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structural features and reactivity make it an essential building block for the development of novel therapeutic agents and complex molecular architectures. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.
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